N-(benzo[d]thiazol-2-yl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
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Overview
Description
N-(benzo[d]thiazol-2-yl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C20H14N4O4S and its molecular weight is 406.42. The purity is usually 95%.
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Scientific Research Applications
Antibacterial and Antifungal Applications
Research has shown that derivatives of benzo[d]thiazol, particularly those incorporating pyrazole-5-one frameworks, exhibit promising antibacterial activity. For example, novel analogs designed and synthesized for antibacterial purposes demonstrated significant efficacy against Staphylococcus aureus and Bacillus subtilis, indicating their potential as novel antibacterial agents. These compounds were also assessed for cytotoxic activity against mammalian cell lines, showing that they exhibit antibacterial activity at non-cytotoxic concentrations, which underscores their therapeutic potential (Palkar et al., 2017).
Additionally, a study on coumarin benzothiazole derivatives as chemosensors revealed that these compounds could effectively recognize cyanide anions through a Michael addition reaction. This property not only indicates a potential application in anion sensing but also suggests the versatility of benzo[d]thiazol derivatives in developing multifunctional materials (Wang et al., 2015).
Chemosensor Development
The development of chemosensors using benzo[d]thiazol derivatives is another area of interest. One study synthesized coumarin benzothiazole derivatives to investigate their photophysical properties and recognition abilities for cyanide anions. The research found that some of these compounds exhibit significant changes in color and fluorescence upon interaction with cyanide ions, showcasing their utility as chemosensors for anion detection. This application is crucial for environmental monitoring and safety, as well as in various analytical procedures (Wang et al., 2015).
Mechanism of Action
Target of Action
Similar compounds, such as isoxazole derivatives of 6-fluoro-n-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine, have been found to regulate cell cycle and apoptosis by activating p53 via mitochondrial-dependent pathways .
Mode of Action
Similar compounds have been shown to induce g2/m cell cycle arrest and increase the levels of p53 in treated cells . This suggests that the compound might interact with its targets to alter cell cycle progression and promote apoptosis.
Biochemical Pathways
The compound likely affects the p53 pathway, given the increased levels of p53 observed in cells treated with similar compounds . The balance in levels of key mitochondrial proteins such as Bcl-2 and Bax is altered, which results in apoptosis by accelerating the expression of caspases .
Pharmacokinetics
Similar compounds have been evaluated for their anticonvulsant effects using various models of experimental epilepsy . This suggests that the compound might have good bioavailability and can cross the blood-brain barrier.
Result of Action
The compound likely induces G2/M cell cycle arrest and promotes apoptosis, as suggested by studies on similar compounds . This could result in the inhibition of cell proliferation and the death of cancer cells.
Action Environment
The synthesis of similar compounds has been achieved at ambient temperature , suggesting that the compound might be stable under normal environmental conditions.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-1-[(3-nitrophenyl)methyl]-6-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O4S/c25-18-9-8-14(12-23(18)11-13-4-3-5-15(10-13)24(27)28)19(26)22-20-21-16-6-1-2-7-17(16)29-20/h1-10,12H,11H2,(H,21,22,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVVAOTSTNYNSLZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=CN(C(=O)C=C3)CC4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.